molecular formula C4H10NO5P B1667556 2-Amino-4-phosphonobutyric acid CAS No. 20263-07-4

2-Amino-4-phosphonobutyric acid

Cat. No.: B1667556
CAS No.: 20263-07-4
M. Wt: 183.10 g/mol
InChI Key: DDOQBQRIEWHWBT-UHFFFAOYSA-N
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Description

DL-2-Amino-4-phosphonobutyric acid, commonly known as DL-AP4, is a broad-spectrum glutamatergic antagonist. It is a synthetic compound used primarily in scientific research to study the central nervous system and visual system. DL-AP4 is known for its ability to inhibit glutamate binding competitively, making it a valuable tool in neuroscience research .

Biochemical Analysis

Biochemical Properties

2-Amino-4-phosphonobutanoic acid is a potent and selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . It interacts with these receptors, influencing their activity and playing a significant role in biochemical reactions .

Cellular Effects

The effects of 2-Amino-4-phosphonobutanoic acid on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 2-Amino-4-phosphonobutanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as a potent and selective agonist for the group III metabotropic glutamate receptors .

Temporal Effects in Laboratory Settings

The effects of 2-Amino-4-phosphonobutanoic acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of 2-Amino-4-phosphonobutanoic acid vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2-Amino-4-phosphonobutanoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-Amino-4-phosphonobutanoic acid within cells and tissues are essential aspects of its biochemical properties. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Amino-4-phosphonobutanoic acid and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-AP4 is synthesized through a series of chemical reactions involving the introduction of amino and phosphono groups to a butyric acid backbone. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of DL-AP4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional steps for purification and quality control to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

DL-AP4 undergoes various chemical reactions, including:

    Oxidation: DL-AP4 can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert DL-AP4 to its reduced forms.

    Substitution: Substitution reactions can replace the amino or phosphono groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halides or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted butyric acid derivatives .

Scientific Research Applications

DL-AP4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    L-AP4: The L-isomer of DL-AP4, also a glutamate antagonist.

    D-AP4: The D-isomer of DL-AP4, with similar properties.

    DL-AP5: Another glutamate antagonist with a slightly different structure.

Uniqueness

DL-AP4 is unique due to its broad-spectrum activity as a glutamatergic antagonist. It can inhibit multiple types of glutamate receptors, making it a versatile tool in research. Its ability to competitively inhibit glutamate binding with a specific Kd value also sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-4-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOQBQRIEWHWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017567
Record name 2-Amino-4-phosphonobutyric acid
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Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6323-99-5, 20263-07-4
Record name 2-Amino-4-phosphonobutanoic acid
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Record name 2-Amino-4-phosphonobutyric acid
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Record name (+/-)-2-Amino-4-phosphonobutyric acid
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Record name 2-AMINO-4-PHOSPHONOBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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